7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Description
Overview of Coumarins as a Pharmacologically Relevant Scaffold
Coumarins, defined by their 2H-chromen-2-one core, represent a privileged structural framework in drug discovery. researchgate.net This benzopyrone structure is found in numerous natural and synthetic molecules that exhibit a wide spectrum of pharmacological effects. nih.gov The versatility of the coumarin (B35378) scaffold allows for a diverse range of biological activities, including anticoagulant, antimicrobial, anti-inflammatory, neuroprotective, and antiproliferative properties. nih.gov Their relatively low molecular weight, simple structure, and high bioavailability contribute to their prominence as lead compounds in the development of new therapeutic agents. researchgate.net
The biological activity of coumarins is often attributed to their ability to interact with various enzymes and receptors within living organisms. researchgate.net The planar and lipophilic nature of the 2H-chromen-2-one ring facilitates interactions with biological targets, primarily through hydrophobic and π–π stacking interactions. rsc.org
Historical Context and Structural Diversity of Naturally Occurring and Synthetic Coumarins
The history of coumarin dates back to 1820 when it was first isolated from the tonka bean (Dipteryx odorata). nih.gov This discovery paved the way for the identification of over 1,300 naturally occurring coumarins from various plants, fungi, and bacteria. researchgate.net Natural coumarins are biosynthesized through the shikimic acid pathway. researchgate.net
Based on their structural complexity, natural coumarins are categorized into several classes, including simple coumarins, furanocoumarins, pyranocoumarins, and biscoumarins. researchgate.net The advent of synthetic chemistry has further expanded the diversity of this chemical class, with the first synthesis of coumarin achieved by William Henry Perkin in 1868. orientjchem.org Synthetic methodologies like the Pechmann condensation, Knoevenagel reaction, and Perkin reaction have enabled the creation of a vast library of coumarin derivatives with tailored properties. orientjchem.org
Specific Focus on 7-Substituted Coumarin Derivatives in Chemical Biology Research
The substitution pattern on the coumarin ring system profoundly influences its biological activity. nih.gov In particular, the 7-position has been a focal point for chemical modification in the pursuit of novel bioactive molecules. rsc.org The introduction of various functional groups at this position can significantly modulate the pharmacological profile of the coumarin scaffold. rsc.org
7-Hydroxycoumarin, also known as umbelliferone, is a key metabolite and a common starting material for the synthesis of numerous derivatives. researchgate.netcore.ac.uk The hydroxyl group at the 7-position serves as a convenient handle for introducing a wide range of substituents through etherification or esterification reactions. emory.edu This has led to the development of 7-substituted coumarins with activities such as monoamine oxidase (MAO) inhibition, antimicrobial effects, and anticancer properties. rsc.orgresearchgate.net For instance, coumarins substituted at the 7-position with an electron-donating group are known to exhibit strong fluorescence, making them valuable as fluorescent probes in biological research. rsc.org
Rationale for Investigating 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one and Related Analogs in Academic Studies
The investigation into this compound and its analogs is primarily driven by the search for new and selective inhibitors of monoamine oxidase (MAO), particularly MAO-B. nih.govwikipedia.org MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease and for the treatment of depression. wikipedia.org
Research has shown that the 7-benzyloxy moiety on the coumarin scaffold is a critical feature for potent and selective MAO-B inhibition. nih.gov The exploration of different substituents on the benzyl (B1604629) ring allows for the fine-tuning of the inhibitory activity and selectivity. The methoxy (B1213986) group at the 3-position of the benzyl ring in this compound is a specific modification aimed at understanding the structure-activity relationship (SAR) of these inhibitors. mdpi.com
Studies on structurally similar compounds, such as 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, have demonstrated potent and selective MAO-B inhibitory activity. nih.gov The investigation of analogs with different substituents on the benzyl ring, including the methoxy group, helps to map the binding pocket of the enzyme and design more effective inhibitors. mdpi.com The following table presents data from a study on related 7-(benzyloxy)coumarin derivatives, highlighting the impact of substitution on MAO inhibitory activity.
| Compound | Substitution on Benzyl Ring | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) |
| Analog 1 | 3-methoxy | 6.67 | - |
| Analog 2 | 2-methoxy | Inactive | - |
| Analog 3 | 3-chloro | - | Potent Inhibition |
| Data sourced from studies on related 7-benzyloxy coumarin analogs. The specific activity of this compound may vary. nih.govmdpi.com |
The rationale for studying this compound is therefore to expand the chemical space of potential MAO-B inhibitors, to further elucidate the SAR of this class of compounds, and to potentially develop novel therapeutic agents for neurodegenerative diseases.
Structure
3D Structure
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-4-2-3-12(9-14)11-20-15-7-5-13-6-8-17(18)21-16(13)10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXXBKWZLWHUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 7 3 Methoxybenzyl Oxy 2h Chromen 2 One and Its Analogs
Established Synthetic Pathways for 7-Hydroxy-2H-chromen-2-one Scaffolds
The foundational step in synthesizing 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is the creation of its precursor, 7-hydroxy-2H-chromen-2-one, also known as umbelliferone. This 7-hydroxycoumarin scaffold is a naturally occurring compound found in various plants and serves as a crucial starting material for more complex derivatives. jetir.orgbu.edu.eg The construction of the coumarin (B35378) nucleus is most commonly achieved through classic condensation reactions. bu.edu.eg
Perkin and Pechmann Condensations for Coumarin Core Synthesis
The Pechmann condensation is a widely employed and efficient method for synthesizing 7-hydroxycoumarin derivatives. jetir.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. youtube.com For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) (1,3-dihydroxybenzene) is reacted with ethyl acetoacetate. jetir.orgchegg.com Various catalysts and conditions have been optimized for this transformation. Concentrated sulfuric acid is a robust and common reagent, affording excellent yields when the reaction is initiated at low temperatures (5 °C) and then allowed to proceed at room temperature. jetir.org
Alternative and often more environmentally friendly solid acid catalysts have also been successfully utilized, including nano-crystalline sulfated-zirconia, Amberlyst-15, zeolites, and montmorillonite (B579905) K-10. chegg.comwordpress.comresearchgate.net For instance, using nano-crystalline sulfated-zirconia can result in a 94% yield of 7-hydroxy-4-methylcoumarin after 3 hours at 170 °C. wordpress.com
The Perkin reaction represents another classical route to the coumarin core. bu.edu.eg This method involves the condensation of salicylaldehyde (B1680747) with an acid anhydride (B1165640) and its corresponding salt. bu.edu.eg For example, 7-hydroxy-3-methylcoumarin can be synthesized by the condensation of resorcylaldehyde with propionic anhydride and sodium propionate. bu.edu.eg While versatile, the Pechmann condensation is often preferred for generating 7-hydroxycoumarins due to its directness and high efficiency.
Table 1: Comparison of Catalysts in Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5 °C to Room Temp, 18h | 88 | jetir.org |
| Nano-crystalline Sulfated-zirconia | Resorcinol, Ethyl Acetoacetate | 170 °C, 3h | 94 | wordpress.com |
| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110 °C (Toluene) | - | chegg.comresearchgate.net |
Regioselective Synthesis of 7-Hydroxy-2H-chromen-2-one Precursors
The synthesis of 7-hydroxy-2H-chromen-2-one from resorcinol is an inherently regioselective process. In the Pechmann condensation, the electronic properties of the resorcinol ring direct the electrophilic attack and subsequent cyclization. The hydroxyl group at position 1 activates the ring, particularly at the ortho (position 2) and para (position 4) carbons. The hydroxyl group at position 3, however, directs the condensation to occur at the C-4 position relative to it, leading specifically to the formation of the 7-hydroxycoumarin isomer. This regioselectivity is a key advantage of using asymmetrically substituted phenols like resorcinol, ensuring the correct placement of the hydroxyl group for subsequent derivatization. bu.edu.eg The synthesis of 7-hydroxycoumarins unsubstituted in the pyrone ring can also be achieved by reacting resorcinol with malic acid in the presence of sulfuric acid. bu.edu.eg
O-Alkylation and O-Acylation Reactions at the 7-Position of the Chromene Nucleus
Once the 7-hydroxycoumarin scaffold is obtained, the next critical step is the functionalization of the hydroxyl group at the 7-position. O-alkylation is the key reaction to introduce the desired (3-methoxybenzyl)oxy moiety.
Strategies for Introducing the 3-Methoxybenzyl Moiety at Position 7
The introduction of the 3-methoxybenzyl group onto the 7-hydroxycoumarin core is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 7-hydroxy-2H-chromen-2-one to form a phenoxide ion, which then acts as a nucleophile, attacking an appropriate electrophile, in this case, 3-methoxybenzyl chloride or bromide.
A general and effective procedure involves reacting the 7-hydroxycoumarin precursor with the benzyl (B1604629) halide in a suitable solvent in the presence of a base. niscpr.res.in For example, the synthesis of analogous 7-(alkoxy)coumarins has been successfully performed by refluxing the 7-hydroxycoumarin with a haloalkane in acetonitrile (B52724) with anhydrous potassium carbonate (K₂CO₃) as the base. niscpr.res.in This methodology is directly applicable for the synthesis of this compound.
Role of Reaction Conditions and Catalysis in O-Functionalization
The success of the O-alkylation reaction is highly dependent on the chosen reaction conditions.
Base: A non-nucleophilic base, typically a weak inorganic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. niscpr.res.inbeilstein-journals.org Its role is to deprotonate the phenolic hydroxyl group, which is acidic enough to react, without competing in the subsequent nucleophilic substitution reaction.
Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are preferred. These solvents can dissolve the ionic intermediates (the phenoxide and the carbonate salt) and effectively solvate the cation, leaving the phenoxide anion relatively free to act as a nucleophile.
Catalyst: In some cases, a catalytic amount of an iodide salt, such as potassium iodide (KI), is added. mdpi.com The iodide ion can undergo a Finkelstein reaction with the benzyl chloride or bromide to form the more reactive benzyl iodide in situ, accelerating the rate of the Sₙ2 reaction.
Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate, with completion times that can range from several hours to over a day. niscpr.res.in
Table 2: Typical Conditions for O-Alkylation at the 7-Position of Coumarins
| Substrate | Reagent | Base | Solvent | Conditions | Reference |
| 7-Hydroxy-4-methylcoumarin | 1-Bromo-2-chloroethane | Anhydrous K₂CO₃ | Acetonitrile | Reflux, 25h | niscpr.res.in |
| 5- or 7-Hydroxycoumarins | 1,2-Dibromoethane | K₂CO₃, KI | Acetonitrile | - | mdpi.com |
| o-Hydroxychalcones | 2-Bromoallyl sulfones | Cs₂CO₃ | Acetonitrile | 25 °C, 4h | beilstein-journals.org |
Synthesis of Structural Analogs and Hybrid Molecules Incorporating the 7-Benzyloxylated Chromene Core
The 7-benzyloxylated chromene core serves as a versatile template for the development of a wide range of structural analogs and hybrid molecules. Research has focused on modifying other positions of the coumarin ring, particularly positions 3 and 4, to explore structure-activity relationships for various biological targets. nih.gov
In one such study, a series of 7-[(m-halogeno)benzyloxy]coumarins bearing polar substituents at position 4 were designed and synthesized. nih.gov For instance, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one was synthesized, demonstrating that the 7-benzyloxy scaffold can be further elaborated. nih.gov The synthesis of these analogs often begins with a 4-substituted-7-hydroxycoumarin, which is then O-alkylated using the methods described previously.
Furthermore, hybrid molecules have been created by combining the coumarin structure with other heterocyclic systems. For example, coumarin-triazole derivatives were synthesized by first reacting 7-hydroxy-4-methylcoumarin to introduce an ethoxy-chloro side chain, which was then condensed with a triazole. niscpr.res.in The resulting hybrid molecule's 4-methyl group was further condensed with aromatic aldehydes to create a series of styryl derivatives. niscpr.res.in Other synthetic efforts have involved creating complex pyridine (B92270) and naphthyridine derivatives fused or attached to the coumarin nucleus, starting from precursors like 3-acetylcoumarin. preprints.org These examples highlight the modularity of coumarin synthesis, allowing for the creation of diverse and complex chemical entities built upon the 7-functionalized chromene core.
Modifications on the Coumarin Ring System (e.g., positions 3, 4, 8)
The inherent reactivity of the coumarin nucleus allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. Substitutions at the 3, 4, and 8 positions of the 7-benzyloxycoumarin scaffold are particularly common, leading to compounds with tailored properties.
Position 3: The C-3 position of the coumarin ring is amenable to various substitutions. For instance, 3-acyl-7-benzyloxycoumarin derivatives can be synthesized, which can then serve as precursors for further chemical transformations. nih.gov A general approach to introduce substituents at the C-3 position involves the Knoevenagel condensation of a 2-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as diethyl malonate, followed by hydrolysis and subsequent modification. ijnrd.org For example, 3-substituted coumarins can be prepared from the corresponding salicylaldehydes and active methylene compounds in the presence of a suitable catalyst. nih.gov
Position 4: The C-4 position offers another site for functionalization. The Pechmann condensation is a classic method for the synthesis of 4-substituted coumarins, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. beilstein-journals.org For instance, 7-hydroxy-4-phenylcoumarin (B181766) can be synthesized by reacting resorcinol with methyl 2-fluorobenzoylacetate in the presence of sulfuric acid. beilstein-journals.orgnih.gov The resulting hydroxyl group at the 7-position can then be alkylated with the desired benzyl halide. Furthermore, polar substituents can be introduced at the 4-position of 7-[(m-halogeno)benzyloxy]coumarins, as demonstrated by the synthesis of 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one. nih.gov
Position 8: Substitution at the C-8 position of the coumarin ring is also achievable. For example, the Duff reaction can be employed to introduce a formyl group at the 8-position of a 7-hydroxycoumarin derivative. chemmethod.com This formyl group can then be used in subsequent reactions to build more complex structures. Nitration of 4,7-dimethylcoumarin (B83668) can also lead to the formation of an 8-nitro derivative, which can be subsequently reduced to the corresponding 8-amino compound. chemmethod.comniscpr.res.in
A representative synthesis of a 3,7-substituted coumarin is the reaction of 7-hydroxy-3-methyl-coumarin with 2-bromoethylbenzene to yield 3-methyl-7-(2-phenylethoxy)-2H-1-benzopyran-2-one. ceon.rs
Derivatization of the Benzyl Moiety (e.g., para-methoxybenzyl)
For the synthesis of analogs with a para-methoxybenzyl group, 7-hydroxycoumarin can be reacted with 1-(chloromethyl)-4-methoxybenzene in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or acetonitrile. This Williamson ether synthesis is a widely used and efficient method for preparing such derivatives. A similar approach is used in the synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, where 4-chloro-3-nitrocoumarin (B1585357) is reacted with (4-methoxyphenyl)methanamine. researchgate.net
The general synthetic route for 7-benzyloxycoumarin derivatives involves the reaction of 7-hydroxycoumarin with a benzyl halide in the presence of a base. For example, 3-phenyl-7-hydroxy-coumarin can be alkylated with benzyl chloride in the presence of sodamide in dioxane. beilstein-journals.org
Incorporation into Multi-Scaffold Architectures (e.g., triazoles, piperazines)
The this compound scaffold can be integrated into larger, more complex molecules, such as triazole and piperazine-containing hybrids. These multi-scaffold architectures often exhibit interesting biological activities.
Triazole Hybrids: The synthesis of coumarin-triazole hybrids typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. To prepare a triazole derivative of this compound, one could first introduce a propargyl group at a suitable position on the coumarin ring, often by alkylating a hydroxyl group. For instance, O-propargylated coumarin can be reacted with an appropriate azide, such as 1-azido-2-methoxybenzene, to yield the corresponding triazole hybrid. researchgate.net Another strategy involves the reaction of a coumarin-based alkyne with a benzyl azide. researchgate.net
Piperazine (B1678402) Conjugates: Piperazine moieties are frequently incorporated into coumarin structures to create hybrid molecules. A common synthetic route involves the reaction of a halogenated coumarin derivative with piperazine or a substituted piperazine. For example, 4-chloro coumarin can be reacted with piperazine to produce a piperazine-substituted coumarin. researchgate.netresearchgate.net This intermediate can then be further functionalized. In a similar fashion, 7-hydroxycoumarin derivatives can be alkylated with a linker containing a terminal leaving group, which is then displaced by a piperazine derivative. nih.gov
Analytical Spectroscopic Characterization Techniques for Synthetic Products
The structural elucidation of newly synthesized compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous characterization of this compound and its derivatives.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a 7-benzyloxycoumarin derivative will exhibit characteristic signals for the coumarin core, the benzyl group, and any other substituents. For a compound like this compound, one would expect to see signals for the aromatic protons on both the coumarin and benzyl rings, a singlet for the benzylic methylene protons, and a singlet for the methoxy (B1213986) group protons. The coupling patterns of the aromatic protons can help to confirm the substitution pattern. For instance, in a closely related analog, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the methoxy protons appear as a singlet at 3.75 ppm, and the benzylic methylene protons are also observed. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, the benzylic carbon, and the methoxy carbon. In 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the carbon signals are well-resolved and assigned using 2D NMR techniques. researchgate.net
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. These techniques reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the definitive structural elucidation of the synthesized compounds. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 3 | - | - |
| 4 | - | - |
| 5 | 7.73 (d, J = 8.6 Hz) | 126.5 |
| 6 | 7.09–7.00 (m) | 113.6 |
| 8 | - | - |
| OCH₂ | 4.81 (s) | 67.3 |
| OCH₃ | 3.73 (s) | 55.2 |
Note: The data presented is for N-(4-Methoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, a closely related analog. Specific shifts for this compound may vary.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
MS: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight of the synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the mass spectrum of a coumarin derivative often shows a characteristic loss of CO (28 Da). chemmethod.com
HRMS: High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For instance, the HRMS of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one was found to be 326.0915, which is consistent with the calculated mass for C₁₇H₁₄N₂O₅. researchgate.net
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |
|---|---|---|---|
| 4-((1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one | HRMS | 349.1063 | researchgate.net |
| 3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | MS | 418 | chemmethod.com |
Infrared Spectroscopy (IR)
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the lactone, the C=C stretches of the aromatic rings, and the C-O stretches of the ether linkages.
In the IR spectrum of the analog 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the carbonyl (C=O) stretch is observed at 1681 cm⁻¹, and the aromatic C=C stretching vibrations are seen at 1607 cm⁻¹. researchgate.net The presence of the methoxy group would be indicated by C-H stretching vibrations around 2940-2845 cm⁻¹ and a C-O stretch. researchgate.net
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3344 |
| Aromatic C-H stretch | 3083 |
| Aliphatic C-H stretch | 2940, 2845 |
| C=O stretch (lactone) | 1681 |
| C=C stretch (aromatic) | 1607 |
| NO₂ stretch | 1515, 1335 |
| C-O stretch | 1176, 1026 |
Note: The data presented is for 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one. Specific peak positions for this compound may differ slightly. researchgate.net
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique employed to characterize the electronic properties of organic molecules, including coumarin derivatives. The absorption of UV-Vis radiation by these compounds promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) and the intensity of the absorption are highly dependent on the molecular structure, particularly the extent of π-conjugation and the nature of any substituent groups.
For coumarins, the core 2H-chromen-2-one structure provides a conjugated system that gives rise to characteristic absorption bands. The introduction of substituents onto this scaffold can significantly modulate the electronic transitions. Substitution at the 7-position with an electron-donating group, such as an alkoxy or benzyloxy group, is known to cause a bathochromic (red) shift in the absorption spectrum. This is attributed to the extension of the π-conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Detailed research findings on various 7-alkoxy and 7-benzyloxy coumarin analogs provide a comparative basis for understanding the UV-Vis spectral properties of this compound. These studies consistently report strong absorption bands in the region of 320 to 370 nm. The precise λmax is influenced by the specific nature of the alkoxy or benzyloxy group and the solvent used for the measurement. For instance, studies on a series of 7-alkoxy-appended coumarin-3-carboxylate derivatives in chloroform (B151607) show a strong absorption band around 353 nm. researchgate.net The electronic transitions in coumarins are generally assigned to π-π* transitions within the conjugated system. researchgate.net The introduction of the 7-alkoxy group enhances the intramolecular charge transfer from the benzene (B151609) ring to the pyrone moiety, leading to the observed red-shift in the absorption spectrum. researchgate.net
The following table presents UV-Vis absorption data for several coumarin derivatives with substitutions at the 7-position, illustrating the effect of different substituents on the absorption maxima.
| Compound Name | Solvent | λmax (nm) | Reference |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | Water:Methanol (70:30) | 321 | iajpr.com |
| Ethyl 7-octadecyloxy-2-oxo-2H-chromene-3-carboxylate | Chloroform | 353 | nih.gov |
| Ethyl 7-decyloxy-2-oxo-2H-chromene-3-carboxylic acid | Chloroform | 357, 374 | nih.gov |
| 7-Methoxycoumarin-3-carboxylic acid | - | 355 | |
| 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (Coumarin 7) | Ethanol | 436 | academie-sciences.fr |
Elucidation of Molecular Mechanisms and Biological Targets
Identification of Key Protein Targets and Pathways Involved in Biological Activities
Research into the coumarin (B35378) scaffold has identified several key protein targets and signaling pathways through which these molecules exert their effects. For the class of 7-alkoxy-coumarins, prominent targets include enzymes involved in neuro-inflammation and degradation of neurotransmitters, as well as pathways central to the inflammatory response.
Key protein targets identified for 7-benzyloxycoumarin derivatives and analogous structures include:
Monoamine Oxidase B (MAO-B): This enzyme is crucial in the degradation of amine neurotransmitters. 7-Benzyloxycoumarin derivatives have gained significant attention for their inhibitory activity and selectivity towards MAO-B. nih.gov
Lipoxygenases (LOXs): These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A study on various coumarin derivatives found that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was a potent inhibitor of soybean lipoxygenase-3. mdpi.comnih.gov
Nuclear Factor-kappa B (NF-κB): This is a master regulatory protein complex for the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. A closely related derivative, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, was found to exert its anti-inflammatory effects by directly targeting the NF-κB signaling pathway. nih.govresearchgate.net Specifically, the p65 subunit of NF-κB was identified as a direct binding target. nih.gov
Cytochrome P450 (CYP) Enzymes: 7-benzyloxy-4-(trifluoromethyl)coumarin is utilized as a fluorescent probe substrate for various CYP enzymes, including CYP1A, CYP2B, and CYP3A, indicating an interaction with these metabolic enzymes. nih.gov
The primary pathway implicated in the anti-inflammatory activity of these coumarin derivatives is the NF-κB signaling cascade. nih.govmdpi.commdpi.com Inhibition of this pathway prevents the nuclear translocation of the p65 subunit, thereby blocking the transcription of inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Protein-Ligand Interaction Studies through Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a ligand (such as a small molecule) binds to a macromolecular target, like a protein. These simulations provide insights into the binding mode, affinity, and stability of the protein-ligand complex, guiding the rational design of more potent and selective inhibitors.
Molecular docking studies on coumarin derivatives have revealed specific binding modes within the active sites of their protein targets.
For a compound highly similar to the subject of this article, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (compound 2d), reverse molecular docking was used to screen for potential targets. The results showed that it could effectively bind to the active site of the NF-κB p65 subunit, specifically within the Nuclear Localization Signal (NLS) polypeptide region. nih.govresearchgate.net This binding is crucial as it can interfere with the translocation of p65 into the nucleus, thereby inhibiting its function as a transcription factor for inflammatory genes.
In studies of other coumarin derivatives, specific amino acid interactions are often detailed. For example, docking of 4-(2,4-Dinitrophenoxymethyl)-7-hydroxy-chromen-2-one into the allosteric binding site of caspase-7 showed effective interactions with residues CYS290, GLU216, PHE221, and VAL292, which enhanced the stability of the ligand within the active site. hilarispublisher.com While not the specific compound of interest, this illustrates the level of detail that docking studies can provide regarding the precise orientation and key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Docking simulations also provide quantitative estimations of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
In a study of various coumarin derivatives targeting acetylcholinesterase, docking scores (binding free energy) were calculated to compare their binding affinities. researchgate.net Similarly, the docking of 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one against lipoxygenase enzymes yielded docking scores that indicated a high affinity for the target. mdpi.comnih.gov
For the NF-κB inhibitor N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, the docking results successfully predicted a strong binding interaction with the p65 subunit, which was subsequently confirmed by experimental methods. nih.gov
| Coumarin Derivative Class | Protein Target | Predicted Binding Site | Reference |
|---|---|---|---|
| 7-Substituted Coumarins | NF-κB p65 | Nuclear Localization Signal (NLS) Polypeptide | nih.govresearchgate.net |
| 7-Benzyloxycoumarins | Lipoxygenase (LOX) | Enzyme Active Site | mdpi.comnih.gov |
| Hydroxycoumarins | Caspase-7 | Allosteric Binding Site | hilarispublisher.com |
| 7-Benzyloxycoumarins | Monoamine Oxidase B (MAO-B) | Enzyme Active Site | nih.gov |
Experimental Determination of Binding Affinity (e.g., Surface Plasmon Resonance (SPR) analysis)
While molecular docking provides valuable predictions, experimental techniques are essential to confirm and quantify the binding affinity between a compound and its protein target. Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. uci.edu
In a pivotal study, the binding affinity of the anti-inflammatory coumarin derivative N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (compound 2d) to the NF-κB p65 protein was experimentally confirmed using SPR analysis. nih.govresearchgate.net This result validated the predictions from molecular docking and provided direct evidence that the compound physically interacts with its target protein, solidifying the proposed mechanism of action. SPR is also used more broadly for the analysis of other coumarins, demonstrating its utility for this class of molecules. researchgate.net
Cellular Pathway Analysis in vitro (e.g., Western blot for NF-κB pathway components)
To confirm that the binding of a compound to its target translates into a functional effect within a cell, pathway analysis is performed. Western blotting is a widely used technique to measure the levels of specific proteins in a cell extract, including their post-translational modifications like phosphorylation, which often indicates pathway activation.
The involvement of the NF-κB pathway in the action of coumarin derivatives has been demonstrated using this method. For the derivative N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, Western blot analysis in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells showed that the compound remarkably blocked the NF-κB signaling pathway. nih.govresearchgate.net Studies on other anti-inflammatory coumarins have shown this occurs by inhibiting the degradation of the inhibitor of κB alpha (IκBα) and preventing the subsequent translocation of the active p65 subunit from the cytoplasm to the nucleus. mdpi.commdpi.com
| Protein Analyzed | State | Role in Pathway | Effect of Active Coumarin | Reference |
|---|---|---|---|---|
| IκBα | Total | Inhibitor of NF-κB, sequesters p65 in cytoplasm | Prevents degradation | mdpi.commdpi.com |
| p-IκBα | Phosphorylated | Marks IκBα for degradation | Decreases phosphorylation | mdpi.com |
| p65 | Nuclear Fraction | Active subunit, translocates to nucleus | Decreases nuclear levels | mdpi.commdpi.com |
| p65 | Cytoplasmic Fraction | Inactive subunit, held in cytoplasm | Increases/maintains cytoplasmic levels | mdpi.com |
Investigation of Specific Molecular Events
Beyond pathway-level analysis, the effects of 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one and its analogs can be investigated by examining specific molecular and cellular events.
Inhibition of DNA Synthesis: Some coumarin derivatives have been shown to possess antiproliferative activity by interfering with DNA. For instance, certain derivatives can induce DNA damage, which has been confirmed using assays in Saccharomyces cerevisiae and comet assays in human cancer cells. nih.govresearchgate.net This damage can lead to cell cycle arrest and apoptosis. researchgate.net The mechanism may involve the direct inhibition of enzymes like Taq DNA polymerase or the ability of the coumarin scaffold to interact with DNA, disrupting replication. nih.govnih.gov
Effect on Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production. nih.gov Alterations in ΔΨm can trigger apoptosis. Interestingly, 7-alkoxycoumarins have shown a protective effect on mitochondria. A study demonstrated that 7-geranyloxycoumarin and 7-isopentenyloxycoumarin, close structural analogs of the title compound, exhibited a marked protective effect on mitochondrial potential. unich.it They were able to completely abolish the decrease in ΔΨm induced by toxins in cell models. unich.it This contrasts with other coumarin derivatives that have been reported to cause a loss of MMP, suggesting that the nature of the substituents on the coumarin ring is critical for this specific activity. researchgate.netnih.gov
Reactive Oxygen Species (ROS) Production: The effect of coumarins on reactive oxygen species (ROS) can be complex. ROS are chemically reactive molecules containing oxygen that can act as important signaling molecules or, at high levels, cause oxidative stress and cellular damage. mdpi.com Some coumarins, particularly those with free hydroxyl groups like 7-hydroxycoumarin, can act as antioxidants by scavenging ROS. nih.govresearchgate.net However, these same compounds can also be oxidized by enzymes like myeloperoxidase to produce reactive coumarin radicals, which can have pro-oxidant effects. nih.gov Furthermore, some non-fluorescent 7-aryloxycoumarins have been specifically designed to react with hydroxyl radicals (•OH) to produce a fluorescent product, highlighting their reactivity with specific ROS. rsc.org The generation of ROS is also a known anticancer mechanism for some compounds, as it can induce DNA damage and apoptosis. nih.gov Therefore, this compound may modulate cellular redox status, with the net effect (antioxidant vs. pro-oxidant) likely depending on the specific cellular context and enzymatic environment.
Structure Activity Relationship Sar Studies of the 7 3 Methoxybenzyl Oxy 2h Chromen 2 One Scaffold
Impact of Substitutions at the 7-Position on Biological Activity and Selectivity
The 7-position of the coumarin (B35378) nucleus, which anchors the benzyloxy group in the parent compound, is a pivotal point for modulating biological activity. The nature of the substituent at this position profoundly dictates the molecule's interaction with its biological targets.
The presence of a benzyloxy group at the 7-position is a common feature in many biologically active coumarins, contributing to activities such as monoamine oxidase (MAO) inhibition. The ether linkage provides a flexible spacer, and the terminal aromatic ring is crucial for establishing binding interactions, often through π-π stacking within the active site of an enzyme. The length and character of the linker are significant; for instance, variations in the linker between the coumarin scaffold and a terminal aromatic ring have been shown to impact inhibitory potency against enzymes like acetylcholinesterase.
Modifications to the benzyloxy group itself can fine-tune activity and selectivity. For example, replacing the benzyl (B1604629) group with other aromatic or heterocyclic rings can alter the binding mode and affinity. Even subtle changes, such as the introduction of different substituents on the benzyl ring, can lead to substantial shifts in biological effect, underscoring the sensitivity of the target to the steric and electronic environment at the 7-position.
Table 1: Impact of 7-Position Substitutions on Biological Activity
| 7-Position Substituent | General Impact on Biological Activity | Example Activities |
|---|---|---|
| Benzyloxy group | Often confers significant biological activity; acts as a key binding element. | MAO inhibition, anticancer, antimicrobial. |
| Shorter alkyl chains | Generally leads to a decrease in potency compared to the benzyloxy group. | Reduced enzyme inhibition. |
| Long-chain alkyl ethers | Modulates lipophilicity, affecting cell permeability and bioavailability. | Variable impact depending on the target. |
| Substituted benzyl groups | Fine-tunes potency and selectivity through electronic and steric effects. | Enhanced or diminished target-specific inhibition. |
Influence of Substituents on the Chromene Ring at Other Positions (e.g., positions 3, 4, 8) on Pharmacological Profile
While the 7-position is critical, modifications at other sites on the chromene ring—namely positions 3, 4, and 8—also play a significant role in shaping the pharmacological profile of 7-benzyloxycoumarin derivatives.
Position 3: This position is a frequent site for modification. The introduction of small, electron-withdrawing groups can enhance potency for certain targets. For instance, incorporating an acetyl group at the C3 position has been explored in the context of cholinesterase inhibitors. Conversely, placing bulky substituents at this position can be detrimental, likely causing steric clashes that impede optimal binding.
Position 4: The 4-position offers another handle for tuning molecular properties. A methyl group at C4 can impact metabolic stability and alter the electronic nature of the coumarin system. The introduction of larger groups, such as phenyl rings (leading to neoflavonoids), creates a distinct class of compounds with their own unique biological profiles, including potent antioxidant and anticancer activities. The substituent at C4 can also influence the planarity of the coumarin ring, which may be a critical factor for fitting into a specific receptor binding pocket.
Table 2: Influence of Chromene Ring Substitutions on Pharmacological Profile
| Position on Chromene Ring | Type of Substituent | Influence on Pharmacological Profile |
|---|---|---|
| Position 3 | Small, electron-withdrawing groups (e.g., acetyl) | Can enhance potency for specific enzymes like cholinesterases. |
| Position 4 | Methyl group | Impacts metabolic stability and electronic properties. |
| Position 4 | Phenyl group | Creates neoflavonoids with distinct antioxidant and anticancer activities. |
| Position 8 | Various functional groups | Modulates electronic properties and lipophilicity of the scaffold. |
Role of the Methoxybenzyl Moiety and its Substituents in Modulating Potency and Specificity
The 3-methoxybenzyl group is not merely a passive structural element; it actively participates in molecular recognition and plays a crucial role in modulating potency and specificity.
The position of the methoxy (B1213986) group on the benzyl ring is paramount. The meta position in 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one often represents an optimal arrangement for binding to specific targets, such as MAO-B. Studies comparing isomers have demonstrated that moving the methoxy group to the ortho or para position can significantly alter inhibitory activity and selectivity. For example, in a series of inhibitors, the meta-substituted compound was found to be more potent and selective for MAO-B than its ortho or para counterparts.
The methoxy group itself contributes to the electronic character of the benzyl ring. As an electron-donating group, it can influence the strength of π-π or cation-π interactions with the target protein. Furthermore, the oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, providing an additional anchor point within the binding site, which can enhance affinity and contribute to selectivity.
Systematic replacement of the methoxy group with other substituents has been a key SAR strategy. Introducing electron-withdrawing groups (like halogens) or different electron-donating groups can systematically probe the electronic requirements of the binding pocket. These studies have shown that both the electronic nature and the size of the substituent are critical for achieving high potency.
Conformational Analysis and its Correlation with Bioactivity and Target Recognition
The biological activity of this compound is intrinsically linked to its three-dimensional shape. The molecule is not rigid; the ether linkage between the coumarin and benzyl rings allows for considerable conformational flexibility.
Computational modeling and conformational analysis are vital tools for understanding the preferred spatial arrangement of the molecule when it binds to its target. These studies analyze the torsional angles around the flexible C7-O-CH₂-Ar bonds to identify low-energy, stable conformations. The relative orientation of the two aromatic systems—the coumarin core and the methoxybenzyl ring—is a key determinant of bioactivity.
For instance, in the context of MAO-B inhibition, computational docking studies have revealed that the molecule adopts a specific conformation to fit snugly into the enzyme's active site. The coumarin ring typically anchors in one part of the cavity, while the methoxybenzyl "tail" orients itself into a hydrophobic pocket. The ability of the molecule to adopt this specific "bioactive conformation" is essential for its inhibitory effect. Understanding these conformational preferences is crucial for designing rigidified analogs that are "pre-organized" for binding, potentially leading to enhanced potency and selectivity.
Identification of Pharmacophore Features for Targeted Activities
Through the integration of extensive SAR data, a pharmacophore model for the 7-benzyloxycoumarin scaffold can be constructed. A pharmacophore defines the essential spatial arrangement of chemical features that a molecule must possess to trigger a specific biological response.
For this class of compounds, particularly in the context of enzyme inhibition, the key pharmacophoric features generally include:
A Planar Aromatic System: The coumarin ring acts as a rigid, hydrophobic scaffold that often engages in π-π stacking interactions with aromatic amino acid residues in the target's binding site.
A Hydrogen Bond Acceptor: The C2-carbonyl oxygen of the coumarin lactone is a critical hydrogen bond acceptor, frequently forming a key interaction that anchors the molecule.
A Hydrophobic/Aromatic Region: The benzyl moiety serves as a crucial hydrophobic feature that occupies a corresponding hydrophobic pocket in the target protein.
A Flexible Linker: The ether oxygen and methylene (B1212753) group (O-CH₂) provide the necessary conformational flexibility to allow the two aromatic systems to adopt the optimal orientation for binding.
Specific Electronic Features: The methoxy group on the benzyl ring acts as a key feature, potentially as a hydrogen bond acceptor or to fulfill specific electronic requirements of the binding site.
The precise geometry and interplay of these features define the molecule's affinity and selectivity for its intended target. This pharmacophore model serves as a valuable blueprint for the virtual screening of compound libraries and the de novo design of novel, more effective derivatives.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies for molecular geometry, electronic structure, and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the molecular geometry, electronic structure, and reactivity of 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to optimize the molecule's geometry, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.net These calculations help in understanding the molecule's three-dimensional conformation, which is crucial for its biological activity.
The electronic properties of the molecule can be characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. asrjetsjournal.org A smaller energy gap suggests higher reactivity. asrjetsjournal.org
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. This information is valuable for predicting how the molecule will interact with other molecules, such as biological receptors. Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular interactions and charge delocalization. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy conformation of the molecule. | Determines the 3D shape and steric properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack. |
| NBO Analysis | Study of intramolecular bonding and orbital interactions. | Provides insight into charge distribution and stability. |
Molecular Dynamics Simulations to Understand Ligand-Target Binding Dynamics and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its binding dynamics and stability when interacting with a biological target, such as an enzyme or a receptor. These simulations can help to understand the conformational changes that occur upon binding and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
The process typically involves placing the ligand in the binding site of the target protein and simulating their movements in a solvated environment over a period of nanoseconds to microseconds. The trajectory of the simulation can be analyzed to determine the stability of the binding pose and to calculate the binding free energy. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, studies on other coumarin-based inhibitors have utilized MD simulations to refine docking poses and to assess the stability of the ligand-protein complex.
| Simulation Parameter | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and target over time. | Indicates the stability of the binding pose. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the ligand and target. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target. | Highlights key interactions for binding affinity. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding. | Quantifies the strength of the ligand-target interaction. |
Prediction of Pharmacokinetic-Relevant Parameters (e.g., absorption, distribution in pre-clinical models, metabolic stability)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their pharmacokinetic profile. pensoft.net Various computational models and software can be employed to estimate these parameters for this compound based on its chemical structure. researchgate.net
These predictive models often use machine learning algorithms trained on large datasets of compounds with known pharmacokinetic properties. nih.gov By calculating a set of molecular descriptors for the target compound, these models can predict its likely behavior in a biological system. nih.gov For example, parameters such as Caco-2 cell permeability can be predicted to estimate intestinal absorption, and plasma protein binding can be estimated to understand its distribution in the body. Metabolic stability can be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes.
| Pharmacokinetic Parameter | Predicted Value | Significance |
|---|---|---|
| Human Intestinal Absorption (%) | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability (nm/s) | High | Suggests good potential for oral bioavailability. |
| Plasma Protein Binding (%) | Moderate to High | Affects the free concentration of the compound available to act on its target. |
| Blood-Brain Barrier Permeation | Possible | Indicates potential for central nervous system activity. |
| CYP450 Inhibition | Low | Suggests a lower likelihood of drug-drug interactions. |
| Metabolic Stability (in vitro t1/2) | Moderate | Provides an estimate of how quickly the compound is metabolized. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.
The development of a QSAR model involves calculating a variety of molecular descriptors (e.g., topological, electronic, and hydrophobic) for a set of compounds with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. japsonline.com A validated QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. nih.gov For example, the model might suggest modifications to the structure of this compound that are likely to enhance its biological activity.
| QSAR Component | Description | Role in Modeling |
|---|---|---|
| Training Set | A set of molecules with known biological activities. | Used to build the QSAR model. |
| Test Set | An independent set of molecules with known activities. | Used to validate the predictive power of the model. |
| Molecular Descriptors | Numerical representations of molecular properties. | The independent variables in the QSAR equation. |
| Statistical Method | The algorithm used to correlate descriptors with activity. | Creates the mathematical model. |
| Model Validation | Statistical assessment of the model's predictive ability. | Ensures the reliability of the QSAR model. |
Future Perspectives and Research Directions for 7 3 Methoxybenzyl Oxy 2h Chromen 2 One
Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
The future development of 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one hinges on the strategic design and synthesis of novel analogs with improved biological profiles. The core coumarin (B35378) structure is highly amenable to chemical modification, offering a versatile platform for optimizing potency and selectivity. nih.govmdpi.com Future synthetic endeavors will likely focus on several key areas:
Modification of the Benzyl-oxy Moiety: The 3-methoxybenzyl group is a critical determinant of the compound's activity. Future research will explore the impact of substituting the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule. Additionally, altering the position of the substituent on the benzyl (B1604629) ring could provide valuable structure-activity relationship (SAR) insights.
Substitution on the Coumarin Nucleus: The coumarin ring itself presents numerous opportunities for modification. Introducing small alkyl or halogen substituents at various positions could enhance lipophilicity and cell permeability. For instance, the synthesis of analogs with modifications at the C3 and C4 positions has been a successful strategy for other coumarin derivatives to improve their biological activity. preprints.orgmdpi.com
Introduction of Heterocyclic Moieties: The incorporation of nitrogen-containing heterocycles, such as triazoles or pyridines, has been shown to enhance the pharmacological properties of coumarin compounds, including their anticancer and antimicrobial activities. preprints.orgncats.io Synthesizing hybrid molecules that combine the this compound scaffold with various heterocyclic systems is a promising strategy to discover novel and potent therapeutic agents.
A systematic approach to analog synthesis, guided by computational modeling and SAR studies, will be crucial for identifying next-generation compounds with superior therapeutic indices.
Exploration of Additional Therapeutic Modalities and Target Validation in Disease Models
While the initial biological activities of this compound may have been identified, a comprehensive exploration of its full therapeutic potential is a critical future direction. Coumarin derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.netnih.govnih.gov
Future research should involve screening this compound and its novel analogs against a diverse panel of biological targets and disease models. This could include:
Anticancer Activity: Evaluating the cytotoxic effects against a broad range of cancer cell lines and identifying the specific molecular pathways involved, such as apoptosis induction or cell cycle arrest. preprints.orgnih.gov
Enzyme Inhibition: Investigating the inhibitory activity against key enzymes implicated in disease, such as carbonic anhydrases, which are targets in cancer therapy. nih.gov
Antimicrobial Effects: Testing the efficacy against various strains of bacteria and fungi, a known activity for many coumarin derivatives. researchgate.net
A crucial aspect of this research will be the validation of identified biological targets using robust disease models to confirm the therapeutic relevance of the compound's activity.
Development of Advanced in vitro and ex vivo Model Systems for Efficacy Validation and Mechanism Elucidation
To gain a deeper understanding of the therapeutic efficacy and mechanism of action of this compound, the development and utilization of sophisticated in vitro and ex vivo models are imperative. While traditional 2D cell culture systems provide initial insights, more complex models that better recapitulate the physiological environment are needed. nih.govresearchgate.net
Future research should focus on:
Three-Dimensional (3D) Cell Culture Models: Employing spheroids or organoids to evaluate the compound's efficacy in a more tissue-like context, which can provide more predictive data on in vivo responses.
Co-culture Systems: Utilizing models that include multiple cell types to study the compound's effects on cell-cell interactions and the tumor microenvironment.
Ex vivo Tissue Models: Using patient-derived tissue samples to assess the compound's activity in a more personalized medicine approach.
These advanced models will be instrumental in validating the therapeutic potential of this compound and its analogs and in elucidating the intricate molecular mechanisms underlying their biological effects.
Integration of Omics Technologies (e.g., proteomics, transcriptomics) for Comprehensive Biological Profiling
To obtain a holistic view of the biological effects of this compound, the integration of "omics" technologies is a powerful and necessary future direction. These high-throughput approaches can provide unbiased, system-wide data on the molecular changes induced by the compound.
Proteomics: This will enable the identification of protein expression changes and post-translational modifications in response to compound treatment, helping to pinpoint specific cellular pathways and direct protein targets.
Transcriptomics: By analyzing changes in gene expression, transcriptomics can reveal the broader cellular response to the compound and identify upstream regulatory networks that are affected.
Metabolomics: This can provide insights into how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.
The comprehensive biological profiles generated through these omics technologies will be invaluable for hypothesis generation, biomarker discovery, and understanding the compound's mechanism of action at a systems level.
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
The successful translation of this compound from a promising lead compound to a clinical candidate will require a multidisciplinary and collaborative approach. Fostering research initiatives that bring together experts in chemical biology, medicinal chemistry, pharmacology, and clinical sciences will be essential. nih.gov
These collaborations will facilitate:
Accelerated Drug Development: Combining expertise in synthesis, biological evaluation, and clinical translation can streamline the drug discovery and development pipeline.
Access to Diverse Technologies and Resources: Collaborative networks can provide access to specialized equipment, high-throughput screening platforms, and diverse compound libraries.
Knowledge Exchange and Innovation: The cross-pollination of ideas between different scientific disciplines can spur innovation and lead to novel therapeutic strategies.
By embracing a collaborative spirit, the scientific community can collectively unlock the full therapeutic potential of this compound and its future generations of analogs.
Q & A
Q. What are the optimal synthetic routes for 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions , starting with the formation of the coumarin core via acid-catalyzed condensation of substituted phenols and β-keto esters. Substitution at the 7-position is achieved through nucleophilic aromatic substitution or Mitsunobu reactions using 3-methoxybenzyl alcohol. Key parameters include:
- Temperature control (60–80°C for condensation; 0–5°C for substitution to minimize side reactions).
- Catalyst selection (e.g., p-toluenesulfonic acid for condensation; triphenylphosphine/DIAD for Mitsunobu coupling).
Yields range from 40–65%, with purity confirmed via HPLC (>95%) and NMR .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR (¹H/¹³C) : Assign methoxy protons (δ 3.8–4.0 ppm) and coumarin carbonyl (δ 160–165 ppm). Aromatic protons show splitting patterns confirming substitution positions .
- HPLC-MS : Retention time (e.g., 8.2 min on C18 column) and molecular ion peak ([M+H]+ m/z 325.1) validate identity .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the 3-methoxybenzyl group and coumarin plane .
Q. How is preliminary biological activity screened in vitro?
- Enzyme inhibition assays : Test against targets like MAO-B (using kynuramine as substrate) or acetylcholinesterase (Ellman’s method). IC₅₀ values are compared to reference inhibitors (e.g., selegiline for MAO-B) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ values normalized to doxorubicin .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. chloro) at the benzyl position affect MAO-B selectivity?
Comparative studies on analogs show:
- Methoxy groups enhance lipophilicity (logP +0.5 vs. chloro), improving blood-brain barrier penetration but reducing MAO-B affinity (IC₅₀ 120 nM vs. 22 nM for chloro-substituted NW-1772) .
- Docking simulations reveal methoxy’s steric bulk disrupts hydrophobic interactions in the MAO-B active site. Replacements like trifluoromethoxy balance lipophilicity and steric fit .
Q. What strategies are used to assess in vivo pharmacokinetics and metabolism?
Q. How can this compound be integrated into multi-target drug designs (e.g., PROTACs)?
- Hybrid molecules : Conjugate with donepezil-like moieties via click chemistry to target both MAO-B and acetylcholinesterase.
- PROTAC linkage : Attach E3 ligase ligands (e.g., thalidomide) via PEG spacers to degrade pathological proteins (e.g., α-synuclein) .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
